molecular formula C17H21BrN2O4 B8169530 Methyl (S)-2-(boc-amino)-3-(5-bromo-3-indolyl)propanoate

Methyl (S)-2-(boc-amino)-3-(5-bromo-3-indolyl)propanoate

Cat. No.: B8169530
M. Wt: 397.3 g/mol
InChI Key: DVEFXAQUJXRVEC-AWEZNQCLSA-N
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Description

Methyl (S)-2-(boc-amino)-3-(5-bromo-3-indolyl)propanoate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a brominated indole moiety, which can impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-(boc-amino)-3-(5-bromo-3-indolyl)propanoate typically involves the following steps:

    Protection of the amino group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

    Bromination of indole: The indole ring is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Coupling reaction: The brominated indole is then coupled with a suitable ester, such as methyl 2-amino-3-(boc-amino)propanoate, under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-(boc-amino)-3-(5-bromo-3-indolyl)propanoate can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and reduction: The indole ring can be oxidized or reduced under specific conditions.

    Deprotection: The Boc protecting group can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be employed.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Major Products Formed

    Substitution products: Depending on the nucleophile used, various substituted indole derivatives can be formed.

    Oxidation products: Oxidation can lead to the formation of indole-2,3-diones or other oxidized derivatives.

    Reduction products: Reduction can yield indoline derivatives.

    Deprotected products: Removal of the Boc group results in the free amino compound.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl (S)-2-(boc-amino)-3-(5-bromo-3-indolyl)propanoate would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and other proteins, modulating their activity. The bromine atom and Boc-protected amino group can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Methyl (S)-2-(boc-amino)-3-(5-chloro-3-indolyl)propanoate: Similar structure but with a chlorine atom instead of bromine.

    Methyl (S)-2-(boc-amino)-3-(5-fluoro-3-indolyl)propanoate: Similar structure but with a fluorine atom instead of bromine.

    Methyl (S)-2-(boc-amino)-3-(5-iodo-3-indolyl)propanoate: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in Methyl (S)-2-(boc-amino)-3-(5-bromo-3-indolyl)propanoate can impart unique reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity can influence the compound’s interactions with biological targets and its overall stability.

Properties

IUPAC Name

methyl (2S)-3-(5-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrN2O4/c1-17(2,3)24-16(22)20-14(15(21)23-4)7-10-9-19-13-6-5-11(18)8-12(10)13/h5-6,8-9,14,19H,7H2,1-4H3,(H,20,22)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVEFXAQUJXRVEC-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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